molecular formula C14H21N3O4 B1327104 5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate CAS No. 518990-23-3

5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

Cat. No. B1327104
CAS RN: 518990-23-3
M. Wt: 295.33 g/mol
InChI Key: XLEGNBXLLFAJCK-UHFFFAOYSA-N
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Description

5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate is a biochemical used for proteomics research . It has a molecular formula of C14H21N3O4 and a molecular weight of 295.33 .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is noted that similar compounds have been synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles . The synthesis involves a sequential opening/closing cascade reaction .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 295.33 . Other specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Anxiolytic Drugs

Pyrazolopyridine derivatives like Tracazolate, Cartazolate, and Etazolate have been used as anxiolytic drugs . Given the structural similarity, the compound may also have potential as an anxiolytic agent.

Antifungal and Antibacterial Agents

Some pyrazole-3,4-dicarboxylic acid and pyrazole-3-carboxylic acid derivatives exhibit antifungal and antibacterial activities . The compound could be researched for similar antimicrobial properties.

Chemotherapy Agents

Compounds that inhibit tubulin polymerization, such as certain pyrazole derivatives, have been developed as cytotoxic drugs for chemotherapy . The compound may hold promise in this area as well.

Catalysis

A novel environmentally friendly silica-based nanocomposite has been used for the synthesis of pyrazolopyridine derivatives . The compound could potentially be involved in catalytic systems or processes.

Synthesis Methods

Various synthetic strategies and approaches to pyrazolopyridine derivatives have been systematized , which could be applicable to the synthesis of the compound .

Biomedical Research

More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described with various biomedical applications . The compound could be explored for its biomedical potential.

properties

IUPAC Name

5-O-tert-butyl 3-O-ethyl 1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-5-20-12(18)11-9-8-17(7-6-10(9)15-16-11)13(19)21-14(2,3)4/h5-8H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEGNBXLLFAJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1CN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649327
Record name 5-tert-Butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

CAS RN

518990-23-3
Record name 5-tert-Butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-tert-butyl 3-ethyl 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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